N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Overview
Description
N-(2,4-Dimethoxybenzyl)glycine ethyl ester is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol It is a derivative of glycine, where the amino group is substituted with a 2,4-dimethoxybenzyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
The synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester typically involves the protection of the amino group of glycine, followed by the introduction of the 2,4-dimethoxybenzyl group. The carboxyl group is then esterified with ethanol. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2,4-Dimethoxybenzyl)glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)glycine ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can participate in hydrogen bonding and other interactions. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
N-(2,4-Dimethoxybenzyl)glycine ethyl ester can be compared with other similar compounds, such as:
N-Benzylglycine ethyl ester: Similar structure but lacks the methoxy groups, which can affect its reactivity and binding properties.
N-(2,4-Dimethoxybenzyl)alanine ethyl ester: Similar structure but with an alanine backbone instead of glycine, which can influence its biological activity.
N-(2,4-Dimethoxybenzyl)glycine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
This compound is unique due to the presence of both the 2,4-dimethoxybenzyl group and the ethyl ester, which confer specific chemical and biological properties.
Biological Activity
N-(2,4-Dimethoxybenzyl)glycine ethyl ester (DMB-Gly-ethyl ester) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol. The compound features a glycine backbone with a 2,4-dimethoxybenzyl substituent on the amino group and an ethyl ester at the carboxylic acid position. This structure is critical for its biological activity.
The biological activity of DMB-Gly-ethyl ester can be attributed to several mechanisms:
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor or substrate. The methoxy groups on the benzyl ring may enhance binding affinity to specific targets.
- Hydrolysis : In vivo, the ester group can be hydrolyzed to release the active carboxylic acid form, which may participate in various biochemical pathways.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or metabolic processes, influencing physiological responses.
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to DMB-Gly-ethyl ester exhibit anticonvulsant properties. For instance, compounds with structural similarities showed significant activity in models of epilepsy, suggesting that DMB-Gly-ethyl ester may also possess similar effects.
Compound | Activity | Model Used | Reference |
---|---|---|---|
DMB-Gly-ethyl ester | Potential anticonvulsant | PTZ-induced seizures | |
Related derivative | Potent anticonvulsant | Mouse model |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that compounds related to DMB-Gly-ethyl ester exhibit moderate cytotoxic effects. For example, testing against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells revealed varying degrees of inhibition.
Case Studies
- Anticonvulsant Screening : A study conducted on a series of glycine derivatives, including DMB-Gly-ethyl ester, demonstrated that these compounds could effectively reduce seizure activity in animal models. The study highlighted the importance of the methoxy substituents in enhancing the anticonvulsant efficacy.
- Cytotoxicity Profiling : In a comprehensive cytotoxicity profiling study, DMB-Gly-ethyl ester was tested against multiple cancer cell lines. The results indicated moderate cytotoxicity, suggesting potential for further development as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYLMYJDQWBPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601084 | |
Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95218-34-1 | |
Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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